molecular formula C16H24N2O2 B5088499 N,N'-dibutylphthalamide

N,N'-dibutylphthalamide

Cat. No. B5088499
M. Wt: 276.37 g/mol
InChI Key: CALJQXBUHJNONT-UHFFFAOYSA-N
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Description

N,N'-dibutylphthalamide, also known as DBPA, is a chemical compound that belongs to the family of amides. It is a colorless liquid with a faint odor and is soluble in organic solvents. DBPA has been widely used in scientific research due to its unique properties and applications.

Mechanism of Action

The mechanism of action of N,N'-dibutylphthalamide is not fully understood. However, it is believed that N,N'-dibutylphthalamide interacts with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the conformation and function of these molecules, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
N,N'-dibutylphthalamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N,N'-dibutylphthalamide can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters in the brain, and inhibition of their activity can lead to increased levels of neurotransmitters, which can have effects on cognitive function.

Advantages and Limitations for Lab Experiments

N,N'-dibutylphthalamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it useful for extraction and purification of other compounds. However, N,N'-dibutylphthalamide has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.

Future Directions

There are several future directions for research on N,N'-dibutylphthalamide. One area of interest is the development of new ligands based on N,N'-dibutylphthalamide for use in coordination chemistry. These ligands could have unique properties that make them useful for catalytic applications. Another area of interest is the study of the effects of N,N'-dibutylphthalamide on cellular processes. Understanding the mechanism of action of N,N'-dibutylphthalamide could lead to the development of new drugs that target specific cellular pathways. Finally, the toxicity of N,N'-dibutylphthalamide could be further explored to determine its potential as a therapeutic agent.

Scientific Research Applications

N,N'-dibutylphthalamide has been used in scientific research for a variety of applications. It has been used as a solvent for the extraction of metals and as a reagent for the synthesis of other compounds. N,N'-dibutylphthalamide has also been used as a ligand in coordination chemistry, where it forms complexes with metal ions. These complexes have been studied for their catalytic properties in organic reactions.

properties

IUPAC Name

1-N,2-N-dibutylbenzene-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-5-11-17-15(19)13-9-7-8-10-14(13)16(20)18-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALJQXBUHJNONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1C(=O)NCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19532-96-8
Record name N,N′-Dibutylphthalamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2MM2F3M5A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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